molecular formula C4H8N2O2S B1583844 3-(Amidinothio)propionic acid CAS No. 5398-29-8

3-(Amidinothio)propionic acid

Cat. No.: B1583844
CAS No.: 5398-29-8
M. Wt: 148.19 g/mol
InChI Key: ICCLGNPZARKJKF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Amidinothio)propionic acid typically involves the reaction of thiourea with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require heating to facilitate the reaction. The general reaction can be represented as follows: [ \text{Thiourea} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-(Amidinothio)propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amidinothio group to an amine.

    Substitution: The amidinothio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Amidinothio)propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Amidinothio)propionic acid involves its interaction with specific molecular targets. The amidinothio group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 3-(Aminothio)propionic acid
  • 3-(Carbamoylsulfanyl)propionic acid
  • 3-(Methylthio)propionic acid

Comparison: 3-(Amidinothio)propionic acid is unique due to the presence of the amidinothio group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the amidinothio group can engage in specific interactions that are not possible with the aminothio or carbamoylsulfanyl groups, making it a valuable compound for targeted applications.

Properties

IUPAC Name

3-carbamimidoylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H2,(H3,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCLGNPZARKJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862451
Record name Propanoic acid, 3-((aminoiminomethyl)thio)-
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Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-29-8
Record name 3-[(Aminoiminomethyl)thio]propanoic acid
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Record name 3-(Amidinothio)propionic acid
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Record name 3-(Amidinothio)propionic acid
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Record name Propanoic acid, 3-[(aminoiminomethyl)thio]-
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Record name Propanoic acid, 3-((aminoiminomethyl)thio)-
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Record name 3-(amidinothio)propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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